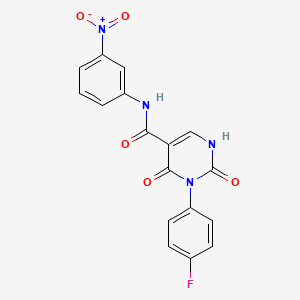

4-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a class of chemicals known for their potential in various applications due to their unique structural features. These compounds often exhibit significant biological and chemical properties, making them of interest in fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired structural framework. For example, related benzohydrazide derivatives have been synthesized through reactions involving hydrazinolysis followed by acylation under specific conditions, as seen in the synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide (Santosa et al., 2019).

Molecular Structure Analysis

The molecular and crystal structure of similar compounds has been determined through techniques like single-crystal X-ray diffraction, which provides detailed information on the arrangement of atoms within the crystal lattice and the compound's geometry. For instance, a related compound, N-(6methoxylbenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate, was analyzed to reveal its tetragonal structure and intermolecular hydrogen bonding patterns (Song Yang et al., 2005).

Applications De Recherche Scientifique

Fluorescent Probes and Sensing Applications

One significant application of similar benzothiazole derivatives is in the development of fluorescent probes for sensing metal cations and pH changes. Tanaka et al. (2001) synthesized 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, demonstrating their applicability in sensing magnesium and zinc cations. These compounds exhibited large fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety, indicating their utility in pH sensing and metal cation detection Tanaka et al., 2001.

Antitumor Properties

Fluorinated benzothiazoles, closely related to the compound of interest, have shown potent antitumor activity. Hutchinson et al. (2001) reported on the synthesis and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibited potent cytotoxicity in vitro against human breast cancer cell lines but were inactive against nonmalignant breast and other cancer cell lines. This study highlights the potential of fluorinated benzothiazoles as selective antitumor agents Hutchinson et al., 2001.

Synthesis and Characterization

The synthesis and characterization of benzohydrazide derivatives, including those similar to 4-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, have been a subject of research, offering insights into their structural and functional properties. Santosa et al. (2019) detailed the synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, providing a foundation for understanding the chemical behavior and potential applications of such compounds Santosa et al., 2019.

Pharmacological Evaluation

Furthermore, the pharmacological evaluation of benzothiazole derivatives has revealed their potential in addressing various medical conditions. For instance, Faizi et al. (2017) investigated novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, showing significant anticonvulsant activity. Such studies underscore the versatility of benzothiazole derivatives in drug development, including potential applications for compounds like 4-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide Faizi et al., 2017.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .

Mode of Action

This could potentially be achieved through the activation of p53, a protein that plays a crucial role in controlling cell division and death .

Biochemical Pathways

The compound may affect the p53 pathway, leading to alterations in cell cycle progression and apoptosis. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax could be altered, resulting in apoptosis by accelerating the expression of caspases .

Result of Action

The result of the compound’s action could be the induction of cell cycle arrest and apoptosis in certain cancer cell lines. For instance, similar compounds have shown anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines .

Propriétés

IUPAC Name |

4-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-21-11-6-7-12-13(8-11)22-15(17-12)19-18-14(20)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGLODGURLOPQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2487883.png)

![3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one](/img/structure/B2487885.png)

![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-2-yl]pyridine-2-carboxamide](/img/structure/B2487887.png)

![1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2487892.png)

![1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2487893.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2487898.png)